molecular formula C24H20Br2N2O4 B11550976 2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11550976
M. Wt: 560.2 g/mol
InChI Key: DKPPBGKVXQTLQS-UVHMKAGCSA-N
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Description

2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic compound that features multiple functional groups, including bromine atoms, a hydrazinylidene moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate typically involves multiple steps:

    Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce bromine atoms at the 2 and 4 positions. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Hydrazinylidene Formation: The brominated intermediate is then reacted with hydrazine derivatives to form the hydrazinylidene moiety. This step often requires the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

    Acetylation: The resulting compound is acetylated using acetic anhydride (Ac2O) or acetyl chloride (CH3COCl) in the presence of a base like pyridine.

    Esterification: Finally, the compound undergoes esterification with benzoic acid or its derivatives to form the benzoate ester. This step can be catalyzed by acidic conditions, such as using sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the bromine atoms or the hydrazinylidene group, resulting in debromination or reduction to hydrazine derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium amide (NaNH2), thiourea, or sodium alkoxides in polar solvents.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of debrominated or reduced hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.

    Materials Science: As a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinylidene moiety could play a crucial role in binding to metal ions or forming hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate
  • 2,4-dichloro-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
  • 2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl butyrate

Uniqueness

The uniqueness of 2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C24H20Br2N2O4

Molecular Weight

560.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H20Br2N2O4/c1-15-8-9-20(10-16(15)2)31-14-22(29)28-27-13-18-11-19(25)12-21(26)23(18)32-24(30)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,28,29)/b27-13+

InChI Key

DKPPBGKVXQTLQS-UVHMKAGCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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